Elucidation of 4-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine: A Data-Deficient Landscape
Elucidation of 4-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine: A Data-Deficient Landscape
A comprehensive investigation into the chemical structure and properties of 4-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine (CAS No. 16372-08-0) reveals a significant lack of publicly available scientific data. Despite its potential as a heterocyclic building block in medicinal chemistry, detailed experimental protocols, comprehensive spectroscopic data, and biological activity studies for this specific dihydro-pyrrolo[2,3-d]pyrimidine derivative are not readily accessible in the current scientific literature.
This technical guide aims to address the current information gap by summarizing the available data, highlighting the data deficiencies, and providing a comparative analysis with its well-characterized aromatic counterpart, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine. This approach is intended to offer a foundational understanding for researchers, scientists, and drug development professionals interested in this chemical scaffold.
Structural and Physicochemical Properties
While specific, experimentally determined data for 4-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine is scarce, its basic structural and physicochemical properties can be inferred.
Table 1: Physicochemical Properties of 4-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine
| Property | Value | Source |
| CAS Number | 16372-08-0 | Chemical Abstracts Service |
| Molecular Formula | C₆H₆ClN₃ | Calculated |
| Molecular Weight | 155.58 g/mol | Calculated |
| Appearance | Not documented | - |
| Melting Point | Not documented | - |
| Boiling Point | Not documented | - |
| Solubility | Not documented | - |
Spectroscopic Data for Structure Elucidation
A thorough search of scientific databases reveals a notable absence of published ¹H NMR, ¹³C NMR, and mass spectrometry data specifically for 4-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine. This lack of spectroscopic information is a major impediment to its unambiguous structure confirmation and purity assessment.
For comparative purposes, the spectroscopic data for the aromatic analog, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, is well-documented and would serve as a crucial reference for any future characterization of the dihydro derivative.
Synthesis and Experimental Protocols
Detailed and reproducible experimental protocols for the synthesis of 4-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine are not described in the accessible literature. While general synthetic routes to pyrrolo[2,3-d]pyrimidine cores exist, specific conditions and purification methods for this saturated derivative have not been published.
A potential synthetic strategy could involve the reduction of the pyrrole ring of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine. The logical workflow for such a synthesis and subsequent characterization is outlined below.
Caption: Proposed synthetic and characterization workflow.
Biological Activity and Signaling Pathways
There is no available information on the biological activity of 4-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine, nor is it implicated in any known signaling pathways. The pyrrolo[2,3-d]pyrimidine scaffold is a core component of many biologically active molecules, including Janus kinase (JAK) inhibitors. However, the effect of the saturation in the pyrrole ring on the biological activity of this particular derivative remains to be investigated.
The general mechanism of JAK-STAT signaling, a pathway often targeted by pyrrolo[2,3-d]pyrimidine-based drugs, is depicted below.
Caption: Overview of the JAK-STAT signaling cascade.
Conclusion
The structural elucidation and characterization of 4-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine present a clear gap in the current scientific knowledge. The absence of fundamental spectroscopic and synthetic data hinders its potential application in drug discovery and development. This guide underscores the need for foundational research to synthesize and thoroughly characterize this compound. Such efforts would not only confirm its structure but also pave the way for exploring its biological activities and potential as a novel scaffold in medicinal chemistry. Researchers are encouraged to undertake these studies to unlock the potential of this and similar dihydro-pyrrolo[2,3-d]pyrimidine derivatives.
